molecular formula C8H4ClN3O B11758143 5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile

5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No.: B11758143
M. Wt: 193.59 g/mol
InChI Key: VHIOXXBZPSIIDO-UHFFFAOYSA-N
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Description

5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including kinase inhibition and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyano-4-chloropyridine with suitable reagents to form the desired pyrrolo[2,3-b]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products

Scientific Research Applications

5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which is crucial in cell signaling pathways.

    Medicine: Explored for its anticancer properties, particularly in targeting fibroblast growth factor receptors (FGFRs).

Mechanism of Action

The compound exerts its effects primarily through inhibition of kinase enzymes. It targets specific molecular pathways involved in cell proliferation and survival, such as the FGFR signaling pathway. By inhibiting these pathways, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O/c9-5-1-4-2-7(13)12-8(4)11-6(5)3-10/h1H,2H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIOXXBZPSIIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(N=C2NC1=O)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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